

A Comparative Guide to Ferroptosis Inducers: ML162 vs. RSL3

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Compound of Interest

Compound Name: ML162

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Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. The induction of ferroptosis through small molecules offers a potential strategy to eliminate cancer cells, including those resistant to conventional therapies. Among the most widely studied ferroptosis inducers are **ML162** and RSL3. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Shifting Paradigm

Initially, both **ML162** and RSL3 were classified as direct and covalent inhibitors of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides, thereby protecting cells from oxidative damage and ferroptosis.[4][5] The established model suggested that by inactivating GPX4, these compounds lead to an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5][6]

However, recent compelling evidence has challenged this primary mechanism. A 2023 study demonstrated that both **ML162** and RSL3 do not directly inhibit purified GPX4 in cell-free enzymatic assays.[7][8][9] Instead, this research identified Thioredoxin Reductase 1 (TXNRD1), another key selenoprotein in cellular redox control, as a direct and efficient target of both molecules.[7][8][9] This suggests that the ferroptosis-inducing effects of **ML162** and RSL3

may be mediated, at least in part, through the inhibition of TXNRD1, leading to a broader disruption of cellular antioxidant defense systems.[7][8][10] Some studies also suggest that the effect of RSL3 on GPX4 might be context-dependent, possibly requiring an adaptor protein within the cellular environment.[11][12]

Despite this evolving understanding, both compounds remain potent inducers of ferroptosis in cellular contexts, leading to the hallmark increase in lipid peroxidation.[13][14][15][16]

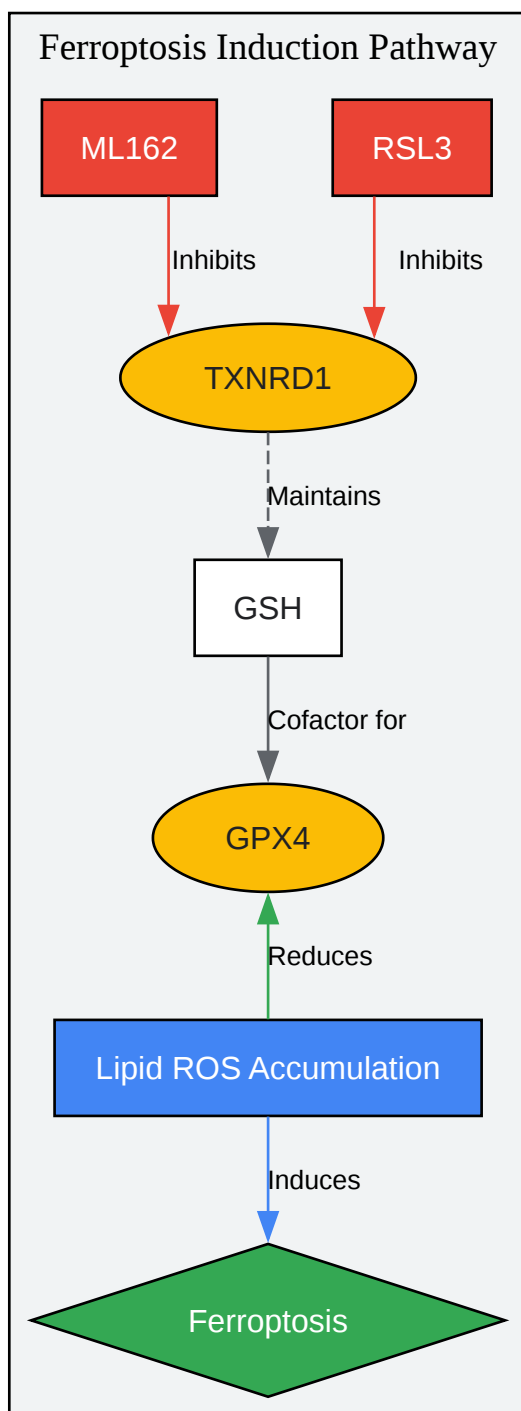
Quantitative Performance Data

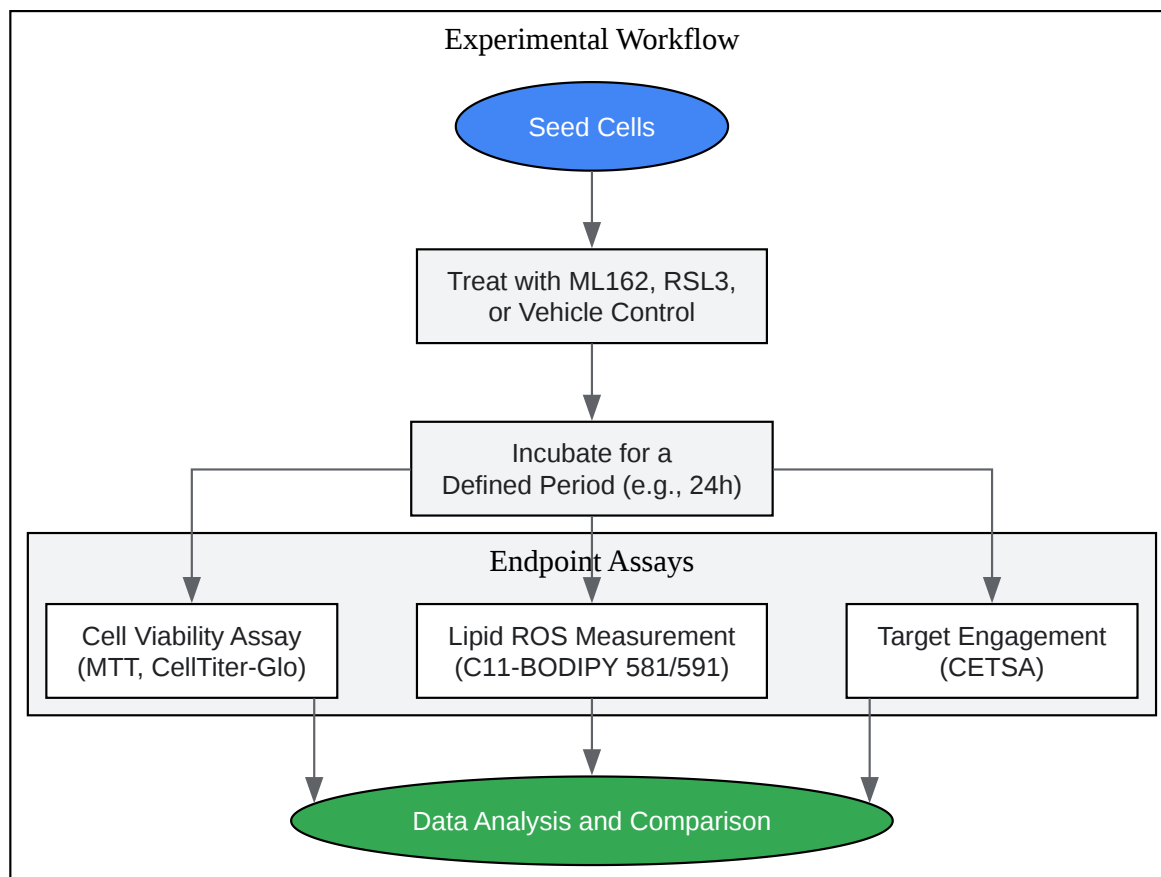
The efficacy of **ML162** and RSL3 in inducing cell death is cell-line dependent. The following table summarizes their reported 50% inhibitory concentration (IC50) values in various cancer cell lines.

Compound	Target(s)	Cell Line	IC50 Value	Reference(s)
ML162	GPX4 (cellular context), TXNRD1	HRASG12V-expressing BJ fibroblasts	25 nM	[1] [13]
Wild-type BJ fibroblasts	578 nM	[1] [13]		
A549 (lung cancer)	~15 μ M (for TrxR1 inhibition)	[13]		
RSL3	GPX4 (cellular context), TXNRD1	HT-1080 (fibrosarcoma)	~0.1 - 1 μ M	[3]
A549 (lung cancer)	~0.5 μ M	[9]		
HN3 (head and neck cancer)	0.48 μ M	[17]		
H1975 (non-small cell lung cancer)	150 nM	[9] [17]		[18]
MCF7 (breast cancer)	> 2 μ M (resistant)			
MDAMB415 (breast cancer)	> 2 μ M (resistant)			
ZR75-1 (breast cancer)	> 2 μ M (resistant)	[18]		

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for comparing these inducers, the following diagrams are provided.





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